Cas no 23943-93-3 (Aconitane-4,8,9-triol,20-ethyl-1,14,16-trimethoxy-, (1a,14a,16b)-)

23943-93-3 structure
Productnaam:Aconitane-4,8,9-triol,20-ethyl-1,14,16-trimethoxy-, (1a,14a,16b)-
Aconitane-4,8,9-triol,20-ethyl-1,14,16-trimethoxy-, (1a,14a,16b)- Chemische en fysische eigenschappen
Naam en identificatie
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- Aconitane-4,8,9-triol,20-ethyl-1,14,16-trimethoxy-, (1a,14a,16b)-
- Lappaconine
- Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1α,14α,16β)-
- 20-ethyl-1,14,16-trimethoxyaconitane-4,6,8-triol
- O(sup 1)-Methyllappaconidine
- 20-Ethyl-1-alpha,14-alpha,16-beta-trimethoxyaconitane-4,8,9-triol
- DTXSID50946767
- Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1-alpha,14-alpha,16-beta)-
- 4-21-00-02850 (Beilstein Handbook Reference)
- 11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,13,18-triol
- BRN 0045713
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- Inchi: 1S/C23H37NO6/c1-5-24-11-20(25)7-6-17(29-3)22-15(20)9-13(18(22)24)21(26)10-14(28-2)12-8-16(22)23(21,27)19(12)30-4/h12-19,25-27H,5-11H2,1-4H3/t12-,13?,14+,15-,16+,17+,18?,19?,20-,21+,22?,23+/m1/s1
- InChI-sleutel: ZBSZKFYYJKXUHF-WLVWWEQGSA-N
- LACHT: O([C@H]1CC[C@@]2(O)CN(CC)C3C4[C@]5(C[C@H](OC)[C@@H]6C([H])(OC)[C@@]5(O)[C@@]([H])(C6)C13[C@]2([H])C4)O)C
Berekende eigenschappen
- Exacte massa: 423.26208790g/mol
- Monoisotopische massa: 423.26208790g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 4
- Complexiteit: 737
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 13
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 91.6Ų
- XLogP3: -0.3
Experimentele eigenschappen
- Dichtheid: 1.33±0.1 g/cm3(Predicted)
- Kookpunt: 539.8±50.0 °C(Predicted)
- pka: 12.76±0.70(Predicted)
Aconitane-4,8,9-triol,20-ethyl-1,14,16-trimethoxy-, (1a,14a,16b)- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T32570-5 mg |
Lappaconine |
23943-93-3 | 98.03% | 5mg |
¥ 1,900 | 2023-07-11 | |
TargetMol Chemicals | T32570-1mg |
Lappaconine |
23943-93-3 | 98.03% | 1mg |
¥ 772 | 2024-07-20 | |
Aaron | AR01QW92-1mg |
Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1α,14α,16β)- |
23943-93-3 | 95% | 1mg |
$192.00 | 2025-02-13 | |
Aaron | AR01QW92-25mg |
Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1α,14α,16β)- |
23943-93-3 | 95% | 25mg |
$1134.00 | 2025-02-13 | |
TargetMol Chemicals | T32570-25mg |
Lappaconine |
23943-93-3 | 98.03% | 25mg |
¥ 4690 | 2024-07-20 | |
TargetMol Chemicals | T32570-1 mL * 10 mM (in DMSO) |
Lappaconine |
23943-93-3 | 98.03% | 1 mL * 10 mM (in DMSO) |
¥ 2000 | 2023-09-15 | |
TargetMol Chemicals | T32570-10mg |
Lappaconine |
23943-93-3 | 98.03% | 10mg |
¥ 2820 | 2024-07-20 | |
TargetMol Chemicals | T32570-1 ml * 10 mm |
Lappaconine |
23943-93-3 | 98.03% | 1 ml * 10 mm |
¥ 1960 | 2024-07-20 | |
TargetMol Chemicals | T32570-5mg |
Lappaconine |
23943-93-3 | 98.03% | 5mg |
¥ 1900 | 2024-07-20 | |
Aaron | AR01QW92-5mg |
Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1α,14α,16β)- |
23943-93-3 | 95% | 5mg |
$326.00 | 2025-02-13 |
Aconitane-4,8,9-triol,20-ethyl-1,14,16-trimethoxy-, (1a,14a,16b)- Gerelateerde literatuur
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1. Chapter 2. Physical methods. Part (iv)X-Ray crystallographyA. F. Cameron,N. J. Hair Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1970 67 43
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Ashraf?M. A. Qasem,Ziyu Zeng,Michael G. Rowan,Ian S. Blagbrough Nat. Prod. Rep. 2022 39 460
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3. Proof of the structure of the diterpene alkaloid chasmanine: the crystal and molecular structure of chasmanine 14α-benzoate hydrochlorideS. William Pelletier,Wilson H. De Camp,Zoltan Djarmati J. Chem. Soc. Chem. Commun. 1976 253
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M. S. Yunusov Nat. Prod. Rep. 1993 10 471
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5. Index pages
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